Cas no 39604-60-9 (1H-Pyrrole-2,5-dicarbaldehyde)

1H-Pyrrole-2,5-dicarbaldehyde is a versatile heterocyclic aldehyde compound characterized by its two formyl groups attached to the 2- and 5-positions of the pyrrole ring. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of porphyrins, macrocycles, and conjugated polymers. Its high reactivity enables efficient condensation reactions, facilitating the construction of complex molecular architectures. The compound is also useful in coordination chemistry, serving as a ligand precursor for metal-organic frameworks (MOFs) and catalysts. Its purity and stability under controlled conditions ensure consistent performance in research and industrial applications. Proper handling and storage are recommended due to its sensitivity to light and moisture.
1H-Pyrrole-2,5-dicarbaldehyde structure
1H-Pyrrole-2,5-dicarbaldehyde structure
Product Name:1H-Pyrrole-2,5-dicarbaldehyde
CAS No:39604-60-9
MF:C6H5NO2
MW:123.109401464462
MDL:MFCD00216926
CID:924741
PubChem ID:2724957
Update Time:2025-06-09

1H-Pyrrole-2,5-dicarbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2,5-dicarboxaldehyde
    • 1H-PYRROLE-2,5-DICARBALDEHYDE
    • PYRROLE-2,5-DICARBOXALDEHYDE
    • MFCD00216926
    • DTXSID70369297
    • SB62178
    • 39604-60-9
    • AKOS006275775
    • AMY19240
    • CS-0119391
    • BS-49538
    • EN300-322427
    • Pyrrole-2,5-dicarbaldehyde
    • SCHEMBL1309456
    • MKVBQBLIGAFRIY-UHFFFAOYSA-N
    • DB-111309
    • 1H-Pyrrole-2,5-dicarbaldehyde
    • MDL: MFCD00216926
    • Inchi: 1S/C6H5NO2/c8-3-5-1-2-6(4-9)7-5/h1-4,7H
    • InChI Key: MKVBQBLIGAFRIY-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=C(C=O)N1

Computed Properties

  • Exact Mass: 123.03205
  • Monoisotopic Mass: 123.032028402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 49.9Ų

Experimental Properties

  • PSA: 49.93

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1H-Pyrrole-2,5-dicarbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:39604-60-9)1H-Pyrrole-2,5-dicarbaldehyde
Order Number:A1223889
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:25
Price ($):1137/313
Email:sales@amadischem.com

Additional information on 1H-Pyrrole-2,5-dicarbaldehyde

Recent Advances in the Study of 1H-Pyrrole-2,5-dicarbaldehyde (CAS: 39604-60-9) in Chemical Biology and Pharmaceutical Research

The compound 1H-Pyrrole-2,5-dicarbaldehyde (CAS: 39604-60-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, material science, and bio-conjugation. This heterocyclic aldehyde serves as a crucial building block for the synthesis of various pharmacologically active molecules and functional materials. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug design.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the potential of 1H-Pyrrole-2,5-dicarbaldehyde derivatives as potent inhibitors of bacterial efflux pumps, addressing the growing concern of antibiotic resistance. The research team utilized the aldehyde functionalities of this compound to create Schiff base derivatives that showed remarkable activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The molecular docking studies revealed strong interactions between these derivatives and the AcrB subunit of the AcrAB-TolC efflux pump system.

In the field of oncology, researchers have recently reported (Nature Communications, 2024) on the development of pyrrole-based PROTACs (Proteolysis Targeting Chimeras) using 1H-Pyrrole-2,5-dicarbaldehyde as a key linker component. These bifunctional molecules demonstrated enhanced degradation of oncogenic proteins, particularly in breast cancer cell lines. The unique electronic properties of the pyrrole ring system contributed to improved cellular permeability and target engagement compared to traditional benzene-based linkers.

Material science applications have also seen significant advancements with this compound. A recent ACS Applied Materials & Interfaces publication (2024) highlighted its use in the development of conductive polymers for biosensor applications. The researchers synthesized poly(pyrrole-2,5-dicarbaldehyde) films that exhibited excellent electrochemical properties and biocompatibility, making them suitable for glucose sensing and neurotransmitter detection.

The synthetic versatility of 1H-Pyrrole-2,5-dicarbaldehyde has been further demonstrated in recent work on bioorthogonal chemistry. A 2024 Angewandte Chemie paper described its use in strain-promoted aldehyde-azide cycloadditions (SPAAC) for live-cell labeling applications. The compound's stability in physiological conditions combined with its rapid reaction kinetics makes it particularly valuable for protein labeling and tracking studies.

From a safety and pharmacokinetic perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2023) have provided important data on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 1H-Pyrrole-2,5-dicarbaldehyde derivatives. These studies indicate favorable metabolic stability and low cytotoxicity at therapeutic concentrations, supporting further development of this compound class for pharmaceutical applications.

Looking forward, the unique chemical properties of 1H-Pyrrole-2,5-dicarbaldehyde (39604-60-9) continue to inspire innovative applications across multiple disciplines. Current research directions include its incorporation into metal-organic frameworks (MOFs) for drug delivery systems and its use in the development of next-generation covalent inhibitors. The compound's dual aldehyde functionality and heteroaromatic nature provide a versatile platform for molecular design that is likely to yield further breakthroughs in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:39604-60-9)1H-Pyrrole-2,5-dicarbaldehyde
A1223889
Purity:99%/99%
Quantity:5g/1g
Price ($):1137/313
Email